REACTION_CXSMILES
|
[CH3:1]/[CH:2]=[CH:3]/[C:4]([C:6]1[C:11]([CH3:13])([CH3:12])[CH2:10][CH:9]=[CH:8][C:7]=1[CH3:14])=[O:5].C(N(CC)CC)C.[CH3:22][SH:23]>CCOCC>[CH3:22][S:23][CH:2]([CH3:1])[CH2:3][C:4]([C:6]1[C:11]([CH3:13])([CH3:12])[CH2:10][CH:9]=[CH:8][C:7]=1[CH3:14])=[O:5]
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C/C=C/C(=O)C1=C(C=CCC1(C)C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS
|
Name
|
13.00
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
a magnetic stirring assembly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 50 ml, three-necked, round-bottom flask equipped with
|
Type
|
CUSTOM
|
Details
|
a tube submerged for the introduction of gas
|
Type
|
ADDITION
|
Details
|
Addition
|
Type
|
CUSTOM
|
Details
|
The stirred reaction
|
Type
|
ADDITION
|
Details
|
mix
|
Type
|
CUSTOM
|
Details
|
to attain room temperature
|
Type
|
ADDITION
|
Details
|
the reaction mix
|
Type
|
STIRRING
|
Details
|
is stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The next morning the light yellow reaction
|
Type
|
ADDITION
|
Details
|
mix
|
Type
|
WASH
|
Details
|
washed twice with dilute sulfuric acid, twice with saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
isothermally at 190° C.
|
Type
|
CUSTOM
|
Details
|
Therefore, reaction
|
Type
|
CUSTOM
|
Details
|
A trap of the synthetic material is run for IE
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CSC(CC(=O)C1=C(C=CCC1(C)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |